REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([N+:12]([O-:14])=[O:13])=[CH:4][CH:3]=1.[CH3:15][CH:16]1[CH2:21][CH:20]([CH3:22])[CH2:19][NH:18][CH2:17]1>C(#N)C>[CH3:15][CH:16]1[CH:21]([C:2]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]([N+:12]([O-:14])=[O:13])=[CH:4][CH:3]=2)[CH:20]([CH3:22])[CH2:19][NH:18][CH2:17]1
|
Name
|
|
Quantity
|
52 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C2=CC=CC=C12)[N+](=O)[O-]
|
Name
|
|
Quantity
|
133 μL
|
Type
|
reactant
|
Smiles
|
CC1CNCC(C1)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The tube was capped
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Type
|
CUSTOM
|
Details
|
the reaction tube was exposed to microwave irradiation (180° C., 5 min)
|
Duration
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5 min
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
the solid washed with cold ethanol
|
Type
|
CUSTOM
|
Details
|
was purified
|
Type
|
CUSTOM
|
Details
|
according to Purification method C
|
Name
|
|
Type
|
|
Smiles
|
CC1CNCC(C1C1=CC=C(C2=CC=CC=C12)[N+](=O)[O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |